Cantrixil is classified as a small molecule therapeutic agent. It belongs to the benzopyran family of compounds, which are known for their diverse biological activities, including anticancer effects. The development of Cantrixil is part of a broader effort to create targeted therapies that can effectively address the challenges posed by resistant cancer cell populations .
The synthesis of TRX-E-002-1 involves several key steps, culminating in a catalytic heterogeneous hydrogenation process that yields a racemic mixture of two enantiomers. The active enantiomer, TRX-E-002-1, is separated from the inactive counterpart through chiral chromatographic techniques. This synthesis pathway allows for the production of the desired compound with specific stereochemical configurations essential for its biological activity .
The synthesis process can be summarized as follows:
Cantrixil's molecular structure features a benzopyran core that contributes to its pharmacological properties. The molecular formula is with a molecular weight of 408.2 g/mol. The structure includes various functional groups that enhance its interaction with biological targets, particularly in cancer cells .
Cantrixil undergoes various chemical reactions that are critical for its therapeutic action. One significant reaction involves the interaction with cellular targets leading to apoptosis in cancer cells. Its mechanism includes:
The mechanism by which Cantrixil exerts its effects involves several key processes:
Relevant data indicate that Cantrixil's formulation allows for effective delivery via intraperitoneal administration, enhancing its therapeutic potential against ovarian cancer .
Cantrixil is primarily being investigated for its use in treating ovarian cancer, particularly in patients who have developed resistance to standard chemotherapy regimens. Its ability to target both cancer stem cells and non-stem cancer cells positions it as a potentially transformative therapy in oncology.
Current clinical trials are exploring its efficacy as:
Epithelial ovarian cancer remains one of the most lethal gynecologic malignancies, with approximately 314,000 global diagnoses and 207,000 deaths annually [7]. In the United States, ~22,000 new cases and 15,000 deaths occur yearly, while European incidence reaches ~66,000 cases with 41,000 fatalities [2]. The malignancy typically presents at advanced stages (III/IV) due to nonspecific symptoms and inadequate screening methods, with only 15% of patients diagnosed while disease remains ovary-confined. Although initial platinum-based chemotherapy achieves response rates of 85% in advanced disease, approximately 80% of responders relapse within 24 months, developing platinum-resistant recurrence characterized by dismal 5-year survival rates below 30% [2] [7]. This recurrent state constitutes the principal clinical burden, as tumor cells acquire broad chemoresistance, leaving patients with progressively diminishing therapeutic options and median survival of 12-24 months post-relapse [5] [7].
Table 1: Global Epidemiology of Advanced Ovarian Cancer
| Parameter | Statistics | Clinical Implication | |
|---|---|---|---|
| Advanced Stage at Diagnosis | 65-70% of total cases | Limits curative resection potential | |
| Platinum Sensitivity Loss | 80% of initial responders | Drives mortality in recurrent disease | |
| 5-Year Survival (Advanced/Recurrent) | <30% | Unchanged in decades despite new therapies | |
| Annual Recurrences (US) | ~15,000 | Majority develop chemoresistance | [2] [5] [7] |
The cancer stem cell model provides a mechanistic framework for understanding therapeutic failure in ovarian cancer. Chemoresistant recurrences are driven by a subpopulation of tumor-initiating cells exhibiting stem-like properties: self-renewal capacity, dormancy, detoxification mechanisms, and enhanced DNA repair [2] [10]. These cells constitute <5% of the primary tumor bulk but survive conventional chemotherapy through ALDH1 overexpression, drug efflux pumps, and microenvironmental niche protection. Post-chemotherapy, they undergo clonal expansion, regenerating heterogeneous, chemoresistant tumors [10]. Critically, ovarian cancer stem cells demonstrate 10-100 fold greater resistance to paclitaxel and platinum agents compared to differentiated cancer cells in patient-derived models [2] [8]. Their persistence is further evidenced by ascites fluid analysis showing enrichment of stem-like CD133+/CD44+ cells following chemotherapy cycles [7]. Molecular studies identify PRMT5 enzyme overexpression as a key resistance driver, where KEAP1-mediated degradation failure creates a pro-survival transcriptome that shields cancer stem cells from chemotherapy-induced stress [4]. This biological paradigm necessitates therapeutics capable of dual targeting: bulk tumor cytotoxicity and cancer stem cell eradication.
Ovarian cancer exhibits a distinctive peritoneal tropism, with >80% of advanced/recurrent cases involving intra-abdominal dissemination [7] [10]. Malignant cells detach from primary sites, surviving in ascitic fluid as multicellular spheroids before implanting on peritoneal surfaces. This creates a compartmentalized disease process ideally suited for regional therapy. Intraperitoneal administration achieves pharmacokinetic advantages over intravenous delivery, generating 20-1000 fold higher drug concentrations within the peritoneal cavity while minimizing systemic exposure [7]. Preclinical evidence demonstrates that intraperitoneal chemotherapy penetrates tumor nodules more effectively, overcoming peritoneal-plasma barrier limitations [10]. Specifically for cancer stem cell targeting, the intraperitoneal route ensures maximal drug contact with ascites-resident stem-like cells and nascent microtumors adherent to peritoneal surfaces. Murine xenograft models of ovarian carcinomatosis showed that intraperitoneal therapy reduced cancer stem cell viability by 95% compared to equivalent intravenous dosing [2] [7]. This approach aligns with Cantrixil's development as a cavity-directed agent optimized for peritoneal distribution.
Cantrixil (TRXE-002-1) emerged as a strategic therapeutic designed to overcome cancer stem cell-mediated resistance. Its development by Kazia Therapeutics (later licensed to Vivesto and Oasmia Pharmaceutical) targeted the unmet need in recurrent platinum-resistant ovarian cancer [1] [9]. The molecule constitutes the active enantiomer TRXE-002-01, a third-generation benzopyran compound encapsulated in α-cyclodextrin to enhance solubility for intraperitoneal delivery [1] [7]. Mechanistically, it induces dual pro-apoptotic signaling: c-Jun N-terminal kinase activation coupled with p-ERK pathway suppression, creating synergistic stress that overcomes inherent cancer stem cell resilience [2] [10]. Unlike conventional cytotoxics, Cantrixil demonstrates equipotent activity against both differentiated ovarian cancer cells (IC50 130-250nM) and patient-derived cancer stem cells, eradicating the latter in ascites-derived cultures [2] [7].
Table 2: Preclinical Efficacy of Cantrixil Against Ovarian Cancer Models
| Model System | Intervention | Key Efficacy Finding | |
|---|---|---|---|
| Primary Human Ovarian Cancer Stem Cells (in vitro) | TRXE-002 monotherapy | IC50 130-250nM; caspase-dependent apoptosis induction | |
| Murine Xenograft (Primary Disease) | Intraperitoneal Cantrixil 100mg/kg | >90% terminal tumor burden reduction (p<0.01) | |
| Paclitaxel-Resistant Recurrence Model | Switch to Cantrixil post-paclitaxel | 95% suppression of tumor recurrence | [2] [7] |
Cantrixil received Orphan Drug Designation based on this preclinical profile, with Phase I trials confirming feasibility of intraperitoneal administration and anti-tumor activity in heavily pretreated patients [7] [10]. Current development focuses on confirming its cancer stem cell-sensitizing effects in pivotal trials, positioning it as a potential cornerstone for combination regimens targeting the root cause of chemoresistance [9] [10]. Manufacturing partnerships with Lonza ensure clinical-grade supply for ongoing evaluation, underscoring its therapeutic potential [9].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6